molecular formula C2H8NO2PS B033315 Methamidophos CAS No. 10265-92-6

Methamidophos

Cat. No. B033315
CAS RN: 10265-92-6
M. Wt: 141.13 g/mol
InChI Key: NNKVPIKMPCQWCG-UHFFFAOYSA-N
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Description

Methamidophos, also known by the trade name “Monitor,” is an organophosphate insecticide . It was mainly used on commercial crops of potatoes, cotton, and tomatoes, and had limited use in commercial and public buildings . It is water-soluble and degrades within a few weeks .


Synthesis Analysis

A method to determine acephate and methamidophos in mammalian tissues includes solid-phase extraction of tissue extracts with active carbon cartridges followed by gas chromatography–mass spectrometry analysis .


Molecular Structure Analysis

Methamidophos has a molecular formula of C2H8NO2PS . It is a colorless crystalline solid with a pungent odor .


Chemical Reactions Analysis

Methamidophos is susceptible to formation of highly toxic and flammable phosphine gas in the presence of strong reducing agents such as hydrides . It also undergoes physicochemical degradation mechanisms such as photo-Fenton, ultraviolet/titanium dioxide (UV/TiO2) photocatalysis, and ultrasonic ozonation .


Physical And Chemical Properties Analysis

Methamidophos is a colorless crystalline solid with a pungent odor . It is readily soluble in water, alcohols, ketones, and aliphatic chlorinated hydrocarbons, but sparingly soluble in ether and practically insoluble in petroleum ether .

Scientific Research Applications

Bioremediation of Pesticide Polluted Soil

Methamidophos is an organophosphate pesticide that has been widely used to control insect pests in agricultural fields . However, its use has been partially restricted in many countries due to its toxic intermediate product . Microbial degradation of methamidophos is emerging as an eco-friendly method that can be used for large-scale treatment . Microorganisms capable of degrading methamidophos have been isolated, including Hyphomicrobium sp., Penicillium oxalicum, Luteibacter jiangsuensis, Pseudomonas aeruginosa, and Bacillus subtilis .

Toxicological Effects

Long term exposure to methamidophos in non-target organisms results in severe poisonous effects . It can cause DNA damage at different stages of spermatogenesis and reduce sperm quality in mice .

Physicochemical Degradation Mechanisms

Physicochemical degradation mechanisms of methamidophos are explored and explained, such as photo-Fenton, ultraviolet/titanium dioxide (UV/TiO 2) photocatalysis, and ultrasonic ozonation .

Adsorption onto Cationic Surfactant-Modified Zeolitic Materials

A natural clinoptilolite was conditioned with NaCl solution and subsequently modified with different cationic hexadecyltrimethylammonium surfactant concentrations for methamidophos removal . The surfactant-modified zeolitic material with maximum methamidophos adsorption capacity was chosen . The experimental adsorption kinetics and isotherms data were well adjusted with pseudo-second order and Langmuir isotherm models in its not linearized form, respectively .

Fluorescence Detection Method

A sensitive fluorescence detection method of organophosphate pesticides (OPs) represented by methamidophos was developed using the inner filter effect (IFE) of Au nanoparticles (AuNPs) on CdTe quantum dots (QDs) . The fluorescence of CdTe QDs was remarkably quenched with the presence of AuNPs via IFE .

Safety And Hazards

Methamidophos is toxic if swallowed, in contact with skin, or if inhaled . It is acutely toxic to bees, birds, fish, and aquatic invertebrates . It does not bioaccumulate .

Future Directions

The use of methamidophos has been partially restricted in many countries due to its toxic intermediate product . In the future, metagenomics will serve as a useful tool to predict microbial degradation in polluted habitats and may facilitate the practical application of acephate and methamidophos degrading microorganisms from various contaminated sites .

properties

IUPAC Name

[amino(methylsulfanyl)phosphoryl]oxymethane
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InChI

InChI=1S/C2H8NO2PS/c1-5-6(3,4)7-2/h1-2H3,(H2,3,4)
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InChI Key

NNKVPIKMPCQWCG-UHFFFAOYSA-N
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Canonical SMILES

COP(=O)(N)SC
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Molecular Formula

C2H8NO2PS
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DSSTOX Substance ID

DTXSID6024177
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Molecular Weight

141.13 g/mol
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Physical Description

Methamidophos is a crystalline solid, technical product is off-white with a pungent odor. Used as an insecticide on a number of vegetables and on cotton. (EPA, 1998), Colorless crystals with a mercaptan-like odor; [HSDB] Colorless to white solid with a strong odor of mercaptans; Formulated as technical/manufacturing use liquid and emulsifiable concentrate end-use-product; [Reference #2], COLOURLESS CRYSTALS.
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Boiling Point

Decomposes (EPA, 1998), Decomposes on heating without boiling
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Solubility

Soluble in aliphatic chlorinated hydrocarbons, alcohols; slightly soluble in ether., Solubility (g/l) at 20 °C in: isopropanol: >200; dichloromethane: >200; hexane: 0.1-1; toluene: 2-5, Readily sol in n-hexane, dichloromethane, 2-propanol, toluene, Miscible in water, Solubility in water: good
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Density

1.31 at 112.1 °F (EPA, 1998) - Denser than water; will sink, 1.27 g/cu cm at 20 °C, Relative density (water = 1): 1.3
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Vapor Pressure

0.0003 mmHg at 86 °F (EPA, 1998), 0.000035 [mmHg], 4.7 mPa (3.5X10-5 mm Hg) at 25 °C, Vapor pressure, Pa at 20 °C: 0.002
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Mechanism of Action

Organophosphorus insecticides exert their acute effects in both insects and mammals by inhibiting acetylcholinesterase (AChE) in the nervous system with subsequent accumulation of toxic levels of acetylcholine (ACh), which is a neurotransmitter. In many cases, the organophosphorylated enzyme is fairly stable, so that recovery from intoxication may be slow. /Organophosphorus Pesticides/, The interaction with neural neuropathy target esterase and acetylcholinesterase in vivo of methamidophos, its resolved stereoisomers and five higher O-alkyl homologs has been examined along with the ability of these cmpd to cause organophosphorus induced delayed polyneuropathy in adult hens. For the lower homologs, acetylcholinesterase was more sensitive than neuropathy target esterase and it was impossible to achieve high inhibition of neuropathy target esterase in vivo without both prophylaxis and therapy against acute anticholinesterase effects; for the n-hexyl homolog high inhibition of neuropathy target esterase could be achieved without obvious anticholinesterase effects and spontaneous reactivation of inhibited acetycholinesterase was seen as in vitro. The maximum tolerated dose of L(-) methamidophos or of the ethyl- or isopropyl homologs did not inhibit neuropathy target esterase more than 60%, and surviving birds did not develop organophosphorus induced delayed polyneuropathy. The n-propyl, n-butyl and n-hexyl compounds caused typical organophosphorus induced delayed polyneuropathy at doses causing a peak of 70-95% inhibition of neuropathy target esterase in brain, spinal cord and sciatic nerve soon after dosing. Racemic methamidophos caused unusually mild organophosphorus induced delayed polyneuropathy associated with very high inhibition of neuropathy target esterase at doses estimated to be > 8 times the unprotected LD50 and the D-(+) isomer caused organophosphorus induced delayed polyneuropathy at about 5-7 times the LD50. Clinical effects correlated with histopathology in 19 out of 20 examined birds. In contrast to results of many previous studies with organophosphates and phosphonates, all these cases of organophosphorus induced delayed polyneuropathy were associated with formation of inhibited neuropathy target esterase which could be reactivated ex vivo by treatment of autopsy tissue with KF solution. It is not clear whether aging of inhibited neuropathy target esterase had occurred but with less associated stabilization of the enzyme-phosphorus bond or whether, even without aging, the unusual N-unsubstituted phosphoramidate caused sufficient disturbance in or near the neuropathy target esterase target to initiate the same degenerative process as that caused typically by generation of aged organophosphorylated neuropathy target esterase., Organophosphates poison insects and mammals primarily by phosphorylation of the acetylcholinesterase enzyme at nerve endings. ... At sufficient dosage, loss of enzyme function allows accumulation of acetylcholine (the impulse- transmitter substance) at cholinergic neuroeffector junctions (muscarinic effects, and at skeletal myoneural junctions and in autonomic ganglia (micotinic effects). Organophosphates also impair nerve impulse transmission in the brain ... . /Organophosphate pesticides/, In a neuropathy target esterase (NTE) study in hens, inhibition of NTE activity in the brain was: 66% at twice the LD50 (50 mg/kg) for Methamidophos (+/-) with 89% of the inhibited NTE being reactivated in an unmodified (unaged) form. For the Methamidophos (+) isomer, NTE was inhibited 98% at ten times the LD50 (400 mg/kg) with 86% of the inhibited NTE being reactivated in an unaged form. For the Methamidophos (-) isomer, NTE was inhibited by 58-84% at five times the LD50 (400 mg/kg) with 27% of the inhibited NTE being reactivated in an unaged form. Approximately 73% of the inhibited NTE was modified (aged). Based on the marked percentage of aged NTE, the (-) isomer could be considered a possible trigger for organophosphorus esterase-induced delayed polyneuropathy (OPIDP).
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Product Name

Methamidophos

Color/Form

Colorless crystals, Crystals from ether

CAS RN

10265-92-6, 115182-35-9
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Melting Point

112 °F (EPA, 1998), 44.9 °C, MP: 20-25 °C /Technical/, Melting point: 39-41 °C., 44 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Methamidophos exert its insecticidal activity?

A1: Methamidophos is an organophosphate (OP) insecticide that acts as a potent acetylcholinesterase (AChE) inhibitor. [, , , , ] By binding to the active site serine residue of AChE, Methamidophos prevents the breakdown of the neurotransmitter acetylcholine (ACh) at nerve synapses. [, , ] This leads to an accumulation of ACh, causing overstimulation of the nervous system and ultimately resulting in insect paralysis and death. [, , , ]

Q2: Are there differences in the sensitivity of AChE from different species to Methamidophos inhibition?

A2: Yes, research suggests that the sensitivity of AChE to Methamidophos inhibition can vary across different species. For instance, trout brain cholinesterase shows similar sensitivity to both Methamidophos and Paraoxon, a potent AChE inhibitor. In contrast, other vertebrate cholinesterases display considerably lower sensitivity to Methamidophos compared to Paraoxon. []

Q3: Can the inhibition of AChE by Methamidophos be reversed?

A3: While spontaneous reactivation of Methamidophos-inhibited cholinesterases is unlikely, studies indicate that certain oximes, such as pralidoxime and obidoxime, can effectively reactivate the enzyme. [, ] The efficacy of reactivation varies depending on the specific oxime used, its concentration, and the type of cholinesterase. [, ]

Q4: What is the molecular formula and weight of Methamidophos?

A4: The molecular formula of Methamidophos is C2H8NO2PS, and its molecular weight is 141.13 g/mol. [, , ]

Q5: Is Methamidophos a chiral molecule?

A5: Yes, Methamidophos is a chiral molecule, meaning it exists as two enantiomers: (+)-Methamidophos and (-)-Methamidophos. [, ]

Q6: How does the chirality of Methamidophos affect its biological activity?

A6: Studies have shown that the two enantiomers of Methamidophos exhibit different biological activities. For example, (-)-Methamidophos demonstrates greater potency in inhibiting acetylcholinesterases from bovine erythrocytes and Electrophorus electricus compared to (+)-Methamidophos. [] Conversely, (+)-Methamidophos shows higher acute aquatic toxicity to Daphnia magna than its (-)-enantiomer. []

Q7: How stable is Methamidophos under different environmental conditions?

A7: Methamidophos degrades relatively quickly in the environment. Factors influencing its degradation rate include temperature, soil type, pH, and moisture. [, , , , , ] For instance, alkaline soils tend to promote faster degradation compared to acidic soils. []

Q8: How does the formulation of Methamidophos impact its environmental fate?

A8: While specific formulation details aren't provided in the papers, the presence of impurities in technical-grade Methamidophos has been linked to higher levels of aged-inhibited neuropathy target esterase (NTE) compared to analytical-grade Methamidophos. [] This suggests that formulation impurities can influence the biological activity and persistence of Methamidophos. []

Q9: What in vitro models are used to study the effects of Methamidophos?

A9: Various in vitro models have been employed to investigate the effects of Methamidophos, including:

  • Enzyme inhibition assays: These assays assess the ability of Methamidophos to inhibit acetylcholinesterases from different sources like bovine erythrocytes and Electrophorus electricus. [, ]
  • Cell culture models: Primary cerebellar cultures from newborn rats are used to investigate the impact of Methamidophos on neuronal cell development, particularly on Purkinje cell dendrite arborization and granule cell neurite extension. []

Q10: What in vivo models are used to assess the toxicity of Methamidophos?

A10: Several in vivo models have been utilized to evaluate the toxicity of Methamidophos, including:

  • Rodent models: Studies in mice and rats have been conducted to assess the developmental toxicity, neurotoxicity, and reproductive toxicity of Methamidophos. [, , , , , ]
  • Aquatic organisms: Daphnia magna, a freshwater crustacean, serves as a model organism to evaluate the acute aquatic toxicity of Methamidophos. []
  • Avian species: Chickens have been used to study the histopathological and ultrastructural changes in muscles and nerves following Methamidophos exposure via different routes, including ingestion, inhalation, and dermal contact. []

Q11: What are the key findings from in vivo studies on Methamidophos toxicity?

A11: In vivo studies highlight several concerning effects of Methamidophos exposure:

  • Developmental toxicity: Perinatal exposure to Methamidophos in mice at low doses (1/6 LD50-1/60 LD50) caused developmental delays, behavioral alterations, and changes in cerebral cortex neuron density in offspring. []
  • Neurotoxicity: Methamidophos exposure can induce neurotoxicity, primarily through AChE inhibition. [, , , ] Studies in rats revealed that Methamidophos significantly inhibited cholinesterase activity in the brain, leading to neurobehavioral deficits. [, , ]
  • Reproductive toxicity: Acute paternal exposure to Methamidophos in mice was linked to increased abnormal sperm morphology, reduced fertility, and a higher incidence of cleavage arrest in preimplantation embryos. []

Q12: What mechanisms contribute to Methamidophos resistance in insects?

A12: Studies in brown planthopper (BPH) demonstrate that resistance to Methamidophos often involves elevated esterase activity. [] This increased esterase activity can effectively detoxify Methamidophos, reducing its efficacy. []

Q13: Does Methamidophos resistance confer cross-resistance to other insecticides?

A13: Yes, Methamidophos resistance frequently leads to cross-resistance to other insecticides, particularly those belonging to the organophosphate, carbamate, and pyrethroid classes. [, , , ] For instance, Methamidophos-resistant BPH strains also exhibit cross-resistance to malathion, diazinon, isoprocarb, fenobucarb, and ethofenprox. []

Q14: What analytical techniques are commonly employed for the detection and quantification of Methamidophos?

A14: Several analytical methods are utilized for Methamidophos analysis:

  • Gas chromatography (GC): Coupled with detectors like flame photometric detection (FPD) or mass spectrometry (MS), GC offers sensitive and specific quantification of Methamidophos in various matrices, including agricultural products, water, and soil. [, , , ]
  • High-performance liquid chromatography (HPLC): HPLC with chiral stationary phases enables the separation and quantification of Methamidophos enantiomers. [, ]

Q15: What are the primary pathways for the degradation of Methamidophos in the environment?

A15: Methamidophos degradation in the environment primarily occurs through:

  • Biodegradation: Microorganisms in soil and water play a significant role in breaking down Methamidophos. [, , , , ] This process is influenced by factors like soil type, pH, temperature, and the presence of microbial communities capable of degrading Methamidophos. [, , , , ]
  • Photodegradation: Exposure to sunlight can also contribute to the degradation of Methamidophos, particularly in aqueous environments. [, ] The efficiency of photodegradation depends on factors such as light intensity, water depth, and the presence of photocatalysts like titanium dioxide (TiO2). [, ]

Q16: Does the presence of other pollutants influence the degradation of Methamidophos in soil?

A16: Yes, the co-existence of other pollutants can significantly impact the degradation dynamics of Methamidophos in soil. For instance, the presence of acetochlor or copper has been shown to interfere with the degradation process of Methamidophos in phaeozem soil. [] Notably, copper appears to have a more pronounced inhibitory effect on Methamidophos degradation compared to acetochlor. []

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